molecular formula C20H14N6O B4641023 2-phenyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-phenyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B4641023
M. Wt: 354.4 g/mol
InChI Key: ZQUMZNBYLUNXQN-UHFFFAOYSA-N
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Description

Heterocyclic compounds, such as pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines, are a significant class of organic compounds that exhibit a wide range of biological activities. These compounds are characterized by their complex nitrogen-containing rings, which contribute to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of related compounds often involves multistep reactions, starting from simple precursors to achieve the complex heterocyclic structure. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones involves heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate followed by nucleophilic displacement and cyclocondensation with orthoesters (Davoodnia et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is determined using techniques like X-ray crystallography, NMR, and IR spectroscopy, providing insights into their geometrical parameters and intermolecular interactions. For example, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by X-ray diffraction and various spectroscopic techniques (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds undergo a range of chemical reactions, including alkylation, cyclocondensation, and others, leading to diverse derivatives with potential biological activities. The reactivity is often influenced by the substituents on the heterocyclic ring and the reaction conditions (Islam et al., 2008).

properties

IUPAC Name

4-phenyl-11-(pyridin-3-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O/c27-19-16-12-22-20-23-18(15-6-2-1-3-7-15)24-26(20)17(16)8-10-25(19)13-14-5-4-9-21-11-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUMZNBYLUNXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-phenyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
2-phenyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
2-phenyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
Reactant of Route 5
2-phenyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
2-phenyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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